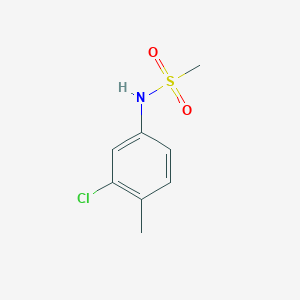![molecular formula C12H14N2O B1297416 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 126912-70-7](/img/structure/B1297416.png)
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Übersicht
Beschreibung
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole includes a pyrido[4,3-b]indole core . The InChI code for this compound is InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include a molecular weight of 202.25 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 202.110613074 g/mol, a monoisotopic mass of 202.110613074 g/mol, a topological polar surface area of 37 Ų, a heavy atom count of 15, and a complexity of 234 .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has been studied for its anticancer properties . Researchers have designed and synthesized derivatives of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole by introducing functional groups like alkyl or aralkyl and sulfonyl, which are known pharmacophores in antitumor drugs . These derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, indicating its potential as a novel anticancer agent .
Pharmacological Potentiator for Cystic Fibrosis
In the quest for effective treatments for Cystic Fibrosis (CF), a genetic disease with limited therapeutic options, this compound’s core structure has been identified as a novel chemotype of potentiators . A quantitative structure-activity relationship (QSAR) model study aimed to predict the EC50 value of derivatives, which could lead to the development of new therapeutic agents for CF treatment .
Drug Design and Molecular Docking
The compound has been utilized in drug design, particularly in molecular docking studies. These studies involve simulating the interaction between the compound and a target protein to predict binding affinity and activity. For instance, molecular dynamics simulations have been performed to evaluate the binding stabilities between synthesized derivatives and their receptors, which is crucial in the design of new drugs .
Biological Activity in Alkaloids
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is structurally related to natural alkaloids, which are known for their diverse biological activities. Research has highlighted the synthesis of indole derivatives, including this compound, as prevalent moieties present in selected alkaloids, emphasizing their significance in cell biology and potential therapeutic applications .
Proteomics Research
This compound is also a specialty product used in proteomics research. It serves as a building block in the synthesis of peptides and proteins for experimental studies, helping to understand protein function and interaction in biological systems .
Environmental Impact Studies
While specific studies on the environmental impact of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not readily available, compounds of this class are generally evaluated for their stability, degradation, and potential toxicity in environmental systems. This is essential to assess the ecological risks associated with the use and disposal of these compounds .
Eigenschaften
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBIEUTTWNYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329881 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
126912-70-7 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

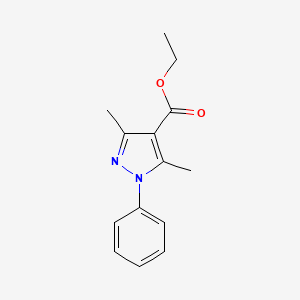
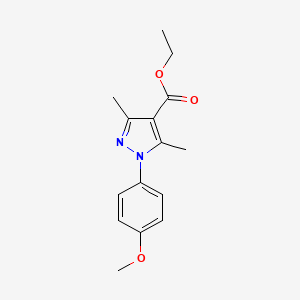
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
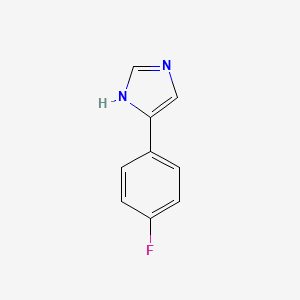
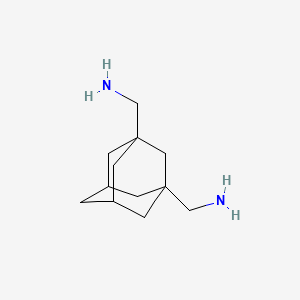


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)


